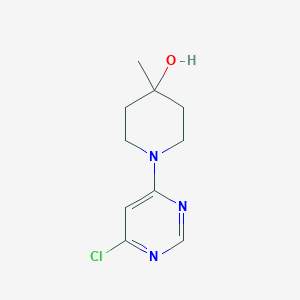

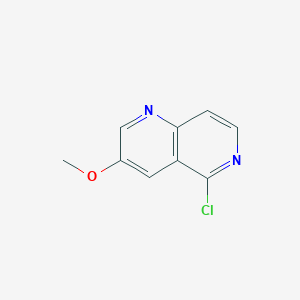

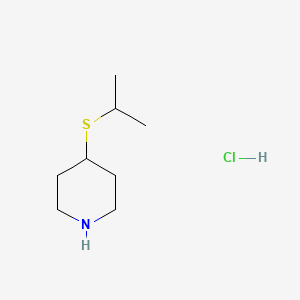

1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for a related compound “[1-(6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol” is 1S/C9H12ClN3O/c10-8-5-9(12-6-11-8)13-3-1-2-7(13)5-14/h4,6-7,14H,1-3,5H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular structure. For example, a related compound “[1-(6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol” has a molecular weight of 213.67 and is a powder at room temperature .

Scientific Research Applications

Fluorescent Sensor Development

In the realm of sensor technology, one study discusses the design of a turn-on ESIPT-based fluorescent sensor for the detection of aluminum ions, employing compounds structurally related to "1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol" for bacterial cell imaging and logic gate applications. This research underscores the compound's utility in developing sensitive detection tools for specific ions in both environmental samples and biological systems (N. Yadav & Ashutosh Kumar Singh, 2018).

Supramolecular Chemistry

Another study delves into supramolecular structures, examining molecules with a core similar to "1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol." It highlights how different hydrogen bonding patterns affect molecular packing and can inform the design of novel nucleic acid structures, providing insights into their potential functions and applications in molecular biology (Yuan Cheng et al., 2011).

Antimicrobial and Antitumor Activities

Further research explores the synthesis of pyrimidine derivatives and their biological activities, including antimicrobial and antitumor effects. This demonstrates the compound's relevance in the development of new therapeutic agents. For instance, a series of pyrimidine-pyrazole hybrid motifs were synthesized and evaluated for their activity against Mycobacterium tuberculosis, illustrating the potential of these compounds in addressing global health challenges (B. Vavaiya et al., 2022).

Enzyme Inhibition for Alzheimer's Disease

The potential for enzyme inhibition, specifically targeting Alzheimer's disease, has also been explored. Compounds structurally related to "1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol" were synthesized and assessed for their ability to inhibit cholinesterase and amyloid-β aggregation. This research signifies the compound's potential in developing treatments for neurodegenerative diseases (T. Mohamed et al., 2011).

Agricultural and Environmental Applications

In agriculture and environmental science, studies have focused on the degradation of herbicides and the synthesis of novel compounds with pesticidal activities, highlighting the environmental impact and potential agricultural benefits of these chemical compounds. For example, the degradation of chlorimuron-ethyl by Aspergillus niger showcases the role of microorganisms in bioremediation and the environmental fate of chemical compounds (Seema B. Sharma et al., 2012).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, a related compound “(6-chloropyrimidin-4-yl)methanol” has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-4-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-10(15)2-4-14(5-3-10)9-6-8(11)12-7-13-9/h6-7,15H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXJCEZIGJIHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC(=NC=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

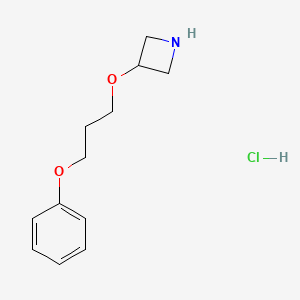

![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B1457445.png)

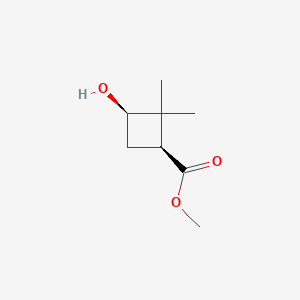

![3-(Propan-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457450.png)

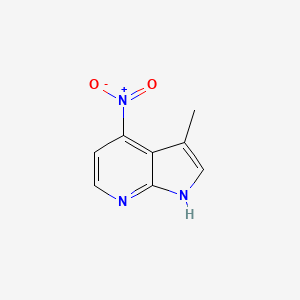

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3H-imidazo[4,5-B]pyridine](/img/structure/B1457455.png)

![2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1457458.png)